molecular formula C9H6ClNO B073993 7-Chloro-4-hydroxyquinoline CAS No. 86-99-7

7-Chloro-4-hydroxyquinoline

Cat. No. B073993
CAS RN: 86-99-7
M. Wt: 179.6 g/mol
InChI Key: XMFXTXKSWIDMER-UHFFFAOYSA-N
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Description

Synthesis Analysis

7-Chloro-4-hydroxyquinoline and its derivatives can be synthesized through several methods. One approach involves the decarboxylation of 7-chloro-4-hydroxyquinoline-3-carboxylic acid, which itself is prepared by the hydrolysis of ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate. This synthesis pathway highlights the compound's flexibility and the ability to introduce various substituents to modify its properties (Liu et al., 2002). Additionally, novel 2- and 8-substituted 4-amino-7-chloroquinolines have been synthesized, showcasing the versatility in functionalizing the quinoline structure to yield compounds with potentially enhanced biological activities (Nemez et al., 2023).

Molecular Structure Analysis

The molecular structure of 7-Chloro-4-hydroxyquinoline and its derivatives significantly influences their reactivity and biological activity. For example, the presence of electron-attracting groups at specific positions can affect the compound's antioxidative or prooxidative properties. Structural analyses, such as X-ray crystallography, have been utilized to understand the arrangement of atoms within these molecules and their potential intermolecular interactions, which are crucial for their biological functions and reactivity (Arjunan et al., 2009).

Chemical Reactions and Properties

7-Chloro-4-hydroxyquinoline participates in various chemical reactions, including nucleophilic aromatic substitution, which allows for the introduction of different functional groups into the quinoline structure. This reactivity paves the way for synthesizing a wide range of derivatives with specific properties and potential applications. The compound's chemical properties, such as its ability to act as an antioxidant or prooxidant, are closely related to its molecular structure and the distribution of substituents (Liu et al., 2002).

Scientific Research Applications

  • Antitumor Drug and Antioxidant Properties : A study by Liu et al. (2002) explored the relationship between the structure of 4-hydroxyquinoline derivatives, including 7-Chloro-4-hydroxyquinoline, and their antioxidant effects against free-radical-initiated peroxidation in human erythrocytes. They found that 7-Chloro-4-hydroxyquinoline exhibited antioxidant properties, indicating potential as an antitumor drug (Liu, Han, Lin, & Luo, 2002).

  • Neurotoxicity in Pharmaceutical Applications : Mao and Schimmer (2008) discussed the toxicology of Clioquinol (5-Chloro-7-iodo-quinolin-8-ol), a derivative of 8-hydroxyquinoline, which was used as an oral anti-parasitic agent and investigated for the treatment of Alzheimer's disease. The study highlighted its neurotoxicity in patients, leading to its withdrawal from the market in the 1970s (Mao & Schimmer, 2008).

  • Synthesis and Chemical Properties : Mongin et al. (1996) investigated the use of pyridine hydrochloride as a reagent for synthesizing chloro compounds, including 7-Chloro-8-hydroxyquinoline, from their bromo derivatives in pyridine and quinoline series (Mongin, Mongin, Trécourt, Godard, & Quéguiner, 1996).

  • Application in Metal Ion Analysis : Fernaǹdo, Ludekens, and Gnanasoorian (1956) investigated the use of a chloromethyl derivative of 8-hydroxyquinoline, potentially 7-chloromethyl-8-hydroxyquinoline hydrochloride, as an analytical reagent for metal ions in acid solutions (Fernaǹdo, Ludekens, & Gnanasoorian, 1956).

  • Liposome-Water Partitioning : Kaiser and Escher (2006) studied the partitioning of 8-hydroxyquinolines, including 7-Chloro-4-hydroxyquinoline, into liposomes. Their research was focused on understanding the bioavailability and toxicity of mixtures involving these compounds (Kaiser & Escher, 2006).

Safety And Hazards

7-Chloro-4-hydroxyquinoline is known to cause skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

7-chloro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFXTXKSWIDMER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90235344
Record name 7-Chloro-4-hydroxyquinoline
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Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-4-hydroxyquinoline

CAS RN

86-99-7, 23833-97-8
Record name 7-Chloro-4-hydroxyquinoline
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Record name 7-Chloro-4-hydroxyquinoline
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Record name 7-Chloro-4-hydroxyquinoline
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Record name 7-chloroquinolin-4-ol
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Record name CHLOROXOQUINOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
127
Citations
GF Lisk, GW Stacy - Journal of the American Chemical Society, 1946 - ACS Publications
Andersag, Breitner and Jung3 prepared a num-ber of 2-carbethoxy-4-hydroxyquinoline derivatives by thermal cyclization of/3-carbethoxy-/3'-anilinoacrylates, which themselves were …
Number of citations: 10 pubs.acs.org
FW GRAY - 1949 - search.proquest.com
… The ester is then saponified and the acid decarboxylated to the desired 7-chloro-4-hydroxyquinoline which may be readily converted to the desired drugs. The procedure is illustrated by …
Number of citations: 0 search.proquest.com
AR Surrey, HF Hammer - Journal of the American Chemical …, 1946 - ACS Publications
Human gamma globulin is split by papain or bromelin into particles of one-quarter size. 2. The splitting is accompanied by only a small increase in non-protein nitrogen. 3. In the …
Number of citations: 144 pubs.acs.org
RA Cutler, AR Surrey - Journal of the American Chemical Society, 1950 - ACS Publications
… Further investigation showed that 4,7-dichloroquinoline reacts readily with glacial acetic acid under anhydrous conditions to give 7-chloro-4-hydroxyquinoline hydrochloride. Some of …
Number of citations: 10 pubs.acs.org
HR Snyder, HE Freier, P Kovacic… - Journal of the American …, 1947 - ACS Publications
… version to 7-chloro-4-hydroxyquinoline which was identical with the authentic material. The preparation of the 7-cyano compound by the Sandmeyer reaction of 7-amino-4-…
Number of citations: 49 pubs.acs.org
CC Price, RM Roberts - Journal of the American Chemical Society, 1946 - ACS Publications
… decarboxylated to 7chloro-4-hydroxyquinoline in the usual way, and the recrystallized … in the synthesis through ethoxymethylenemalonic ester, 7-chloro4-hydroxyquinoline (III). Since no …
Number of citations: 14 pubs.acs.org
RH Reitsema - Chemical Reviews, 1948 - ACS Publications
… The demand for 7-chloro-4-hydroxyquinoline has led to an extensive investigation of thecompounds produced by the cyclization of the mchloroaniline derivative. In addition to the 7-…
Number of citations: 158 pubs.acs.org
ZQ Liu, K Han, YJ Lin, XY Luo - … et Biophysica Acta (BBA)-General Subjects, 2002 - Elsevier
… 7-Chloro-4-hydroxyquinoline (CQ) is an antitumor drug but … acid (FQCA) and 7-chloro-4-hydroxyquinoline-3-carboxylic … (FQCE) and ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate (…
Number of citations: 38 www.sciencedirect.com
R Shaik, HSP Rao - Mini-Reviews in Organic Chemistry, 2022 - ingentaconnect.com
… of the ethyl ester of the required isomer 27 with 35% aqueous sodium hydroxide and subsequent decarboxylation of the resulting acid 29 furnished 7-chloro4-hydroxyquinoline 19. …
Number of citations: 2 www.ingentaconnect.com
ZQ Liu, XY Luo, GZ Liu, QW Liu - QSAR & Combinatorial …, 2003 - Wiley Online Library
… A novel distributive status was designed: 7‐chloro‐4‐hydroxyquinoline‐3‐carboxylic acid (CA), 7‐fluoro‐4‐hydroxyquinoline‐3‐carboxylic acid (FA), 7‐chloro‐4‐hydroxyquinoline (CQ) …
Number of citations: 12 onlinelibrary.wiley.com

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